molecular formula C12H25N3O2 B2841857 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester CAS No. 874841-91-5

4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester

Cat. No. B2841857
CAS RN: 874841-91-5
M. Wt: 243.351
InChI Key: KCRLSEQCDXGSGE-UHFFFAOYSA-N
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Description

“4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H25N3O2 . It is also known by its IUPAC name: tert-butyl 4- (2-aminoethyl)-1,4-diazepane-1-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a seven-membered diazepane ring attached to a carboxylic acid tert-butyl ester group . The compound has a molecular weight of 243.3458 .


Chemical Reactions Analysis

Tert-butyl esters, such as this compound, are known for their stability under various conditions . They can undergo reactions with various nucleophiles and electrophiles . Deprotection of tert-butyl esters can be achieved using aqueous phosphoric acid .

Scientific Research Applications

Synthesis and Intermediate Applications

A practical synthesis route for similar structures, like the (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been developed, primarily for large-scale production as key intermediates in pharmaceutical compounds, such as Rho–kinase inhibitors. This synthesis involves intramolecular cyclization techniques starting from commercially available aminopropanol, highlighting the utility of 1,4-diazepane structures in complex molecule construction (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).

Polymer Science

In the field of polymer science, new cyclic esters containing functional groups like hydroxyl, amino, and carboxyl have been synthesized and polymerized. These developments underscore the relevance of such structures in creating hydrophilic aliphatic polyesters, which are significant for biomedical applications, including drug delivery systems (M. Trollsås, V. Lee, D. Mecerreyes, et al., 2000).

Enzymatic Kinetic Resolution

The kinetic resolution of primary amines using specific carboxylic acids and esters as acyl donors has been optimized, showcasing the potential of such structures in enantioselective synthesis. This process, particularly with long-chain esters and acids, demonstrates high enantioselectivity, making it relevant for the synthesis of chiral intermediates in pharmaceutical research (M. Nechab, Nadia Azzi, N. Vanthuyne, et al., 2007).

Analytical Chemistry

In analytical chemistry, the derivatization of amino acids into various esters for rapid separation of enantiomeric pairs by capillary gas chromatography has been explored. This technique involves the use of structures similar to 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester, highlighting its potential application in analytical methodologies for studying biological samples (I. Abe, N. Fujimoto, Takako Nishiyama, et al., 1996).

Medicinal Chemistry

In medicinal chemistry, the modulation of GABA binding to rat brain membranes by various esters has been studied, illustrating the potential therapeutic applications of such compounds. This research contributes to the understanding of how different ester structures can influence neurological receptors and has implications for the development of new anxiolytic and sedative drugs (J. Skerritt, G. Johnston, C. Braestrup, 1982).

Future Directions

The future directions for “4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester” could involve its use as a building block in the synthesis of complex molecules for pharmaceutical or other applications .

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15/h4-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRLSEQCDXGSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874841-91-5
Record name tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate
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